3-Methylamino-1H-1,2,4-triazole
Overview
Description
3-Methylamino-1H-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and two carbon atoms arranged in a five-membered ring. This compound is part of the 1,2,4-triazole family, which is known for its versatile chemical properties and potential biological applications . The presence of a methylamino group at the third position of the triazole ring enhances its reactivity and potential for various applications in medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole compounds, a class to which 3-methylamino-1h-1,2,4-triazole belongs, interact with a variety of enzymes and receptors . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
1,2,4-triazole compounds are known to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
Their action is based on the inhibition of biosynthesis of ergosterol, the major steroid in fungal membranes, by blocking 14-α-demethylation .
Pharmacokinetics
1,2,4-triazole compounds are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .
Result of Action
1,2,4-triazole compounds are known to possess important pharmacological activities such as antifungal and antiviral activities .
Action Environment
1,2,4-triazole compounds are known to be stable under various conditions, suggesting that they may be relatively unaffected by environmental factors .
Biochemical Analysis
Biochemical Properties
Triazole derivatives have been shown to interact with a variety of enzymes and proteins
Cellular Effects
It has been shown that triazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylamino-1H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with suitable electrophiles. One common method is the cyclization of N-methylhydrazine with formamide under acidic conditions . Another approach involves the reaction of methylamine with 3-amino-1,2,4-triazole in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound often employs microwave irradiation to enhance reaction rates and yields. This method involves the use of N-methylhydrazine and formamide under controlled microwave conditions, resulting in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Methylamino-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of saturated triazole derivatives.
Substitution: Formation of various substituted triazoles depending on the substituent introduced.
Scientific Research Applications
3-Methylamino-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential anticancer, antimicrobial, and antifungal properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Comparison with Similar Compounds
3-Amino-1H-1,2,4-triazole: Similar structure but lacks the methylamino group, resulting in different reactivity and applications.
1,2,3-Triazole: Another isomer with different nitrogen atom arrangement, leading to distinct chemical properties and biological activities.
4-Methyl-1H-1,2,4-triazole: Similar to 3-Methylamino-1H-1,2,4-triazole but with the methyl group at a different position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the methylamino group, which enhances its reactivity and potential for various applications. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N-methyl-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-4-3-5-2-6-7-3/h2H,1H3,(H2,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWPYQNOYJQXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299822 | |
Record name | N-Methyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15285-16-2 | |
Record name | N-Methyl-1H-1,2,4-triazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15285-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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